8-(4-ethylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a 4-ethylpiperazine moiety at position 8, an isopentyl group at position 7, and a methyl group at position 2. Its structural framework is analogous to xanthine derivatives like theophylline, which are known for diverse pharmacological activities.
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-21-8-10-22(11-9-21)16-18-14-13(23(16)7-6-12(2)3)15(24)19-17(25)20(14)4/h12H,5-11H2,1-4H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWOGBPPBIBTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-ethylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 442864-84-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
The molecular formula for this compound is , with a molar mass of 348.44 g/mol. Its structure includes a purine base modified with an ethylpiperazine group and an isopentyl side chain, which may influence its biological interactions.
Research indicates that this compound may exert its effects through modulation of the IKAROS family of zinc finger proteins, particularly IKZF2 and IKZF4. These proteins are crucial in regulating immune responses and hematopoiesis. Inhibition or degradation of these proteins can lead to alterations in T-cell function and may be beneficial in treating autoimmune diseases and certain cancers .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor properties. It appears to selectively degrade IKZF2 at low concentrations, which could inhibit tumor growth by affecting the survival and proliferation of cancer cells .
- Immunomodulation : The compound's ability to modulate immune responses makes it a candidate for treating autoimmune disorders. By targeting IKZF2, it may help restore balance in T-cell populations and reduce autoimmunity-related symptoms .
- Neurotransmitter Regulation : Some derivatives of similar compounds have been studied for their effects on neurotransmitter systems, potentially offering insights into mood disorders or neurodegenerative diseases .
Study 1: Antitumor Efficacy
A recent preclinical study evaluated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against leukemia and lymphoma cells at concentrations as low as 10 µM. The mechanism involved apoptosis induction via the mitochondrial pathway .
Study 2: Autoimmune Disease Model
In a murine model of autoimmune disease, administration of the compound resulted in reduced activation of CD4+ T cells and improved clinical scores compared to control groups. This suggests potential therapeutic benefits in conditions like systemic lupus erythematosus (SLE) or rheumatoid arthritis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
Position 8 modifications significantly impact biological activity. Key analogs include:
- Key Observations: NCT-501’s cyclopropanecarbonyl group enhances ALDH1A1 selectivity due to steric and electronic effects, unlike the ethyl group in the target compound, which may reduce potency but improve solubility . Linagliptin’s aminopiperidine and butynyl groups confer DPP-4 selectivity, highlighting the importance of nitrogen positioning and alkyne chains for target engagement . Arylpiperazinyl derivatives (e.g., Compounds 5/12) exhibit high 5-HT6/D2 receptor affinity, suggesting that replacing ethylpiperazine with aryl groups could shift activity toward CNS targets .
Purine Core Modifications
- 1,3-Dimethyl vs. 3-Methyl : NCT-501’s 1,3-dimethyl core improves metabolic stability compared to the target compound’s 3-methyl substitution, which may increase susceptibility to hepatic oxidation .
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
